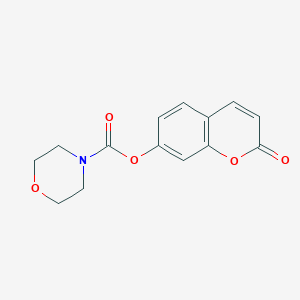
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as Coumarin-4-morpholinecarboxylate and is synthesized using specific methods that ensure its purity and stability.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate involves its interaction with specific proteins and enzymes in the body. This interaction leads to the modulation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate include the inhibition of inflammation, scavenging of free radicals, and induction of apoptosis in cancer cells. It has also been shown to possess anticoagulant properties and to improve cardiovascular health.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate in lab experiments is its stability and purity, which ensures consistent and reproducible results. However, the limitations of this compound include its potential toxicity and the need for specific storage and handling conditions.
Future Directions
There are several future directions for the research on 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate. These include the development of new synthesis methods to improve yield and purity, the exploration of its potential applications in agriculture and material science, and the investigation of its interactions with specific proteins and enzymes in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in medicine.
In conclusion, 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate is a compound that has shown great promise for its potential applications in various scientific fields. Its stability, purity, and potential therapeutic properties make it an attractive subject for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal use in medicine and other fields.
Synthesis Methods
The synthesis of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate involves the reaction between coumarin and morpholinecarboxylic acid, followed by the addition of a suitable catalyst and solvent. The reaction is carried out under specific conditions to obtain a pure and stable product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an anticoagulant and for the treatment of cardiovascular diseases.
properties
IUPAC Name |
(2-oxochromen-7-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-13-4-2-10-1-3-11(9-12(10)20-13)19-14(17)15-5-7-18-8-6-15/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNPEHZVAYPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxochromen-7-yl) morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)

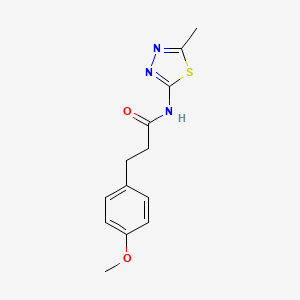
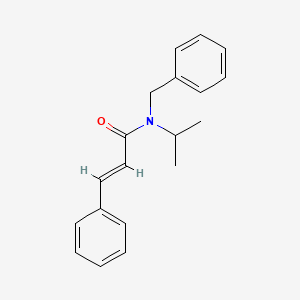
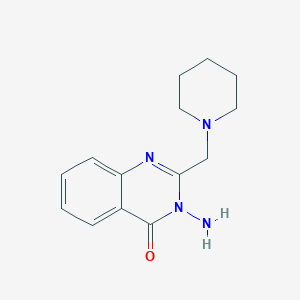
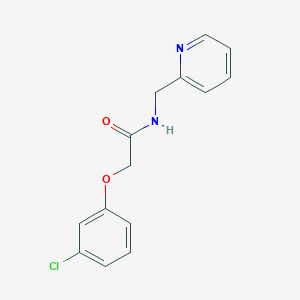
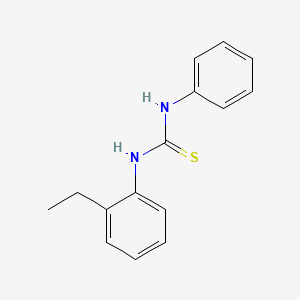

![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)